(3-bromophenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone
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Overview
Description
Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other compounds. This can provide valuable information about its properties and potential uses .Physical and Chemical Properties Analysis
This involves studying the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity). These properties can influence how the compound is used .Scientific Research Applications
Synthesis and Antibacterial Activity
A novel class of derivatives related to (3-bromophenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone has been synthesized and characterized. These compounds have exhibited significant in vitro antibacterial activity, showcasing their potential in antibacterial applications (B. Reddy et al., 2011).
Structural and Stereochemical Analysis
Research on isomeric 8-benzyl-2-[(4-bromophenyl)(hydroxy)methyl]-8-azabicyclo[3.2.1]octan-3-ones, structurally related to this compound, reveals insights into their crystal structures and absolute configurations. This includes studies on intermolecular hydrogen bonding and π-π interactions, providing valuable information for the development of related compounds (K. Brzezinski et al., 2013).
Synthesis of Analogs and Derivatives
The synthesis of related compounds and potential metabolites to this compound provides a pathway to explore its pharmacological potential. These synthetic approaches could help in understanding the structure-activity relationships and in developing new therapeutic agents (A. Andersen et al., 1997).
Potential in Nematicidal Activity
Innovative compounds derived from the this compound framework have been evaluated for nematicidal activity. The findings indicate promising applications in agricultural pest control, with some derivatives exhibiting substantial lethal rates against pinewood and root-knot nematodes (Jun Xu et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(3-bromophenyl)-(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrNO3S/c1-21(19,20)14-8-12-5-6-13(9-14)17(12)15(18)10-3-2-4-11(16)7-10/h2-4,7,12-14H,5-6,8-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JETDGCAHFQHXDR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CC2CCC(C1)N2C(=O)C3=CC(=CC=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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